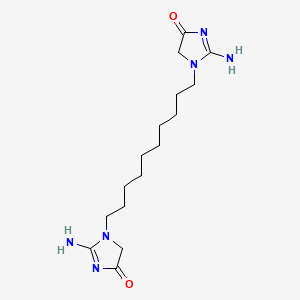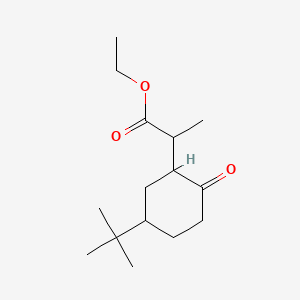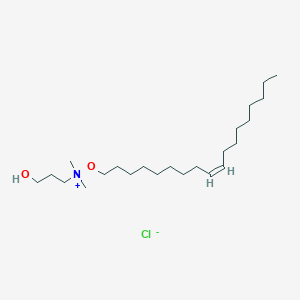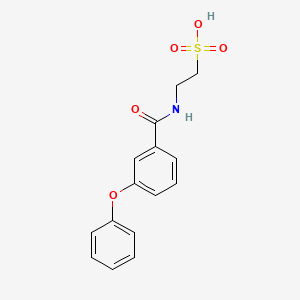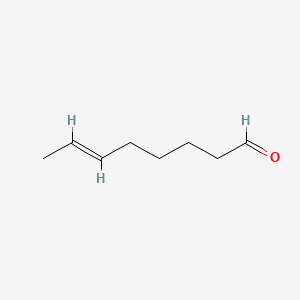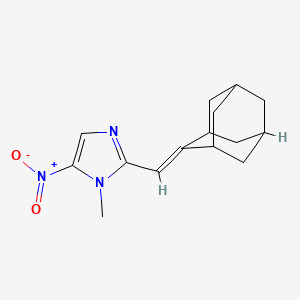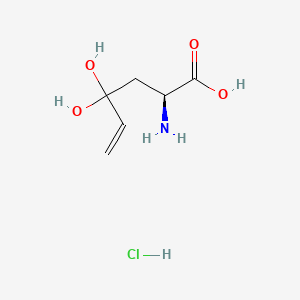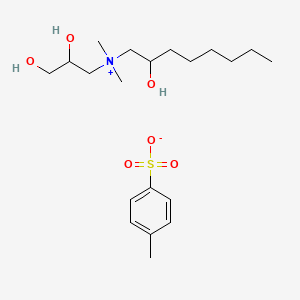
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate is a chemical compound with the molecular formula C20H37NO6S and a molecular weight of 419.6 g/mol . This compound is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate typically involves the reaction of 2,3-dihydroxypropylamine with 2-hydroxyoctyl chloride in the presence of a base, followed by the addition of toluene-p-sulphonic acid . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.
化学反应分析
Types of Reactions
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted ammonium salts.
科学研究应用
(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
作用机制
The mechanism by which (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate exerts its effects involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by its amphiphilic structure, allowing it to stabilize emulsions and enhance the solubility of various compounds. The molecular targets and pathways involved include:
Cell Membranes: Enhances permeability and stability.
Proteins and Enzymes: Stabilizes their structure and function.
相似化合物的比较
Similar Compounds
- (2,3-Dihydroxypropyl)(2-hydroxydodecyl)dimethylammonium toluene-p-sulphonate
- (2,3-Dihydroxypropyl)(2-hydroxyhexyl)dimethylammonium toluene-p-sulphonate
Uniqueness
Compared to similar compounds, (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate offers a balanced amphiphilic structure that provides optimal solubility and stability in various applications. Its unique combination of hydrophilic and hydrophobic properties makes it particularly effective in emulsification and stabilization processes .
属性
CAS 编号 |
94134-24-4 |
|---|---|
分子式 |
C20H37NO6S |
分子量 |
419.6 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl-(2-hydroxyoctyl)-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H30NO3.C7H8O3S/c1-4-5-6-7-8-12(16)9-14(2,3)10-13(17)11-15;1-6-2-4-7(5-3-6)11(8,9)10/h12-13,15-17H,4-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI 键 |
YTHWXMVRUPETGQ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCC(C[N+](C)(C)CC(CO)O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


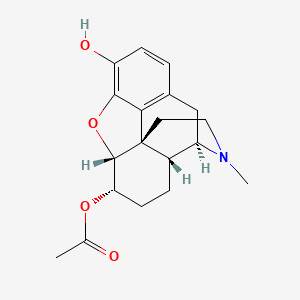
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)
